2-[(5-Bromofuran-2-yl)formamido]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(5-Bromofuran-2-yl)formamido]propanoic acid typically involves the reaction of 5-bromofuran-2-carbaldehyde with alanine in the presence of a formylating agent . The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
2-[(5-Bromofuran-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Bromofuran-2-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets. It can form covalent bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-[(5-Bromofuran-2-yl)formamido]propanoic acid is unique due to its bromofuran moiety, which imparts specific chemical properties. Similar compounds include:
5-Bromofuran-2-carbaldehyde: A precursor in the synthesis of this compound.
2-Furoic acid: A related compound with similar structural features but lacking the bromine atom.
These compounds share some chemical properties but differ in their reactivity and applications.
Properties
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOPSXCIOJRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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